Monononyl Phthalate-d4 CAS number and molecular weight
Monononyl Phthalate-d4 CAS number and molecular weight
This technical guide provides a comprehensive overview of Monononyl Phthalate-d4, including its chemical properties, applications in research, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Core Properties of Monononyl Phthalate-d4
Monononyl Phthalate-d4 is the deuterated form of Monononyl Phthalate (B1215562), a metabolite of the plasticizer Diisononyl Phthalate (DINP). Its primary application in research is as an internal standard for the quantification of phthalates in various matrices.
| Property | Value | Citations |
| CAS Number | 2514564-42-0 | [1][2] |
| Unlabeled CAS Number | 24539-59-1 | [1][3] |
| Molecular Formula | C₁₇H₂₀D₄O₄ | [1][3] |
| Molecular Weight | 296.39 g/mol | [1][3] |
Toxicological and Pharmacokinetic Data of Phthalates
For other phthalate monoesters, such as Mono-2-ethylhexyl phthalate (MEHP-d4), the elimination half-life has been estimated to be approximately 3.5 ± 1.4 hours after oral administration in human volunteers[4]. The clearance of phthalates is generally rapid, with the liver being the main site of metabolism[5][6].
Experimental Protocols
Monononyl Phthalate-d4 is principally used as an internal standard in isotope dilution analysis to ensure the accuracy and precision of phthalate quantification in complex samples. Below is a representative experimental protocol for the analysis of Monononyl Phthalate in a biological matrix using LC-MS/MS.
Objective: To quantify the concentration of Monononyl Phthalate in human urine using Monononyl Phthalate-d4 as an internal standard.
Materials:
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Human urine samples
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Monononyl Phthalate analytical standard
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Monononyl Phthalate-d4 internal standard solution (e.g., 1 µg/mL in methanol)
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Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Formic acid
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Deionized water
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Solid Phase Extraction (SPE) cartridges
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LC-MS/MS system
Procedure:
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Standard and Quality Control Preparation:
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Prepare a stock solution of Monononyl Phthalate in methanol.
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Create a series of calibration standards by spiking control urine with the Monononyl Phthalate stock solution to achieve a concentration range (e.g., 0.5 to 100 ng/mL).
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Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
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Sample Preparation:
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Thaw urine samples at room temperature.
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To a 1 mL aliquot of each urine sample, calibration standard, and QC sample, add a known amount of the Monononyl Phthalate-d4 internal standard solution (e.g., 50 µL of a 1 µg/mL solution).
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Vortex mix the samples for 30 seconds.
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Proceed with Solid Phase Extraction (SPE) to clean up the samples and concentrate the analytes. Condition the SPE cartridges according to the manufacturer's instructions.
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Load the samples onto the SPE cartridges.
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Wash the cartridges to remove interferences.
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Elute the analytes with an appropriate solvent (e.g., acetonitrile).
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).
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LC-MS/MS Analysis:
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Liquid Chromatography (LC) Conditions:
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Column: A suitable C18 reversed-phase column.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient to separate the analyte from matrix components.
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Flow Rate: e.g., 0.4 mL/min.
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Injection Volume: e.g., 10 µL.
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Mass Spectrometry (MS/MS) Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in negative mode.
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Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Monononyl Phthalate and Monononyl Phthalate-d4.
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Data Analysis:
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Construct a calibration curve by plotting the ratio of the peak area of Monononyl Phthalate to the peak area of Monononyl Phthalate-d4 against the concentration of the calibration standards.
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Determine the concentration of Monononyl Phthalate in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Signaling Pathways and Experimental Workflows
Metabolic Pathway of Phthalates
Phthalate diesters are metabolized in the body to their corresponding monoesters, which are the biologically active forms. This initial hydrolysis is followed by further oxidative metabolism. The diagram below illustrates this general metabolic pathway.
Caption: General metabolic pathway of a phthalate diester to its monoester and subsequent oxidative metabolites.
Isotope Dilution Analysis Workflow
The use of Monononyl Phthalate-d4 as an internal standard is central to the isotope dilution analysis workflow. This method provides high accuracy by correcting for sample loss during preparation and for matrix effects during analysis.
Caption: Workflow for quantitative analysis using isotope dilution with Monononyl Phthalate-d4.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Exposome-Explorer - Mono-n-octyl phthalate (MnOP) (Compound) [exposome-explorer.iarc.fr]
- 3. fda.gov.tw [fda.gov.tw]
- 4. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of phthalate ester pharmacokinetics in mammalian species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
